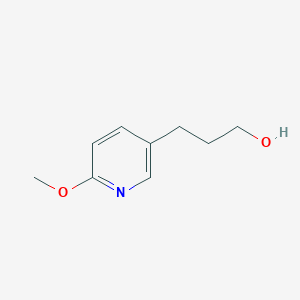

3-(6-Methoxypyridin-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-(6-methoxypyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C9H13NO2/c1-12-9-5-4-8(7-10-9)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 |

InChI Key |

HBTIQFXKAFDPJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 6 Methoxypyridin 3 Yl Propan 1 Ol

Strategic Approaches to the Pyridine (B92270) Core Functionalization

The functionalization of the pyridine ring is a cornerstone in the synthesis of its derivatives. The electronic nature of the pyridine ring, being electron-deficient, dictates the types of reactions that can be effectively employed.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are substituted with electron-withdrawing groups. nih.gov For pyridines and related heterocycles, nucleophilic aromatic substitutions are common and significant in medicinal and agrochemical chemistry. orgsyn.org

While SNAr reactions are more facile at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate, substitution at the 3-position is also possible, particularly with highly activated substrates or under specific reaction conditions. ntu.edu.sgnih.gov In the context of 6-methoxypyridine, the methoxy (B1213986) group is an electron-donating group, which generally disfavors nucleophilic aromatic substitution. However, it is possible to achieve substitution of the methoxy group itself. For instance, the reaction of 3-methoxypyridine (B1141550) with piperidine (B6355638) in the presence of sodium hydride and lithium iodide has been shown to yield 3-(piperidin-1-yl)pyridine (B1279845) in high yield. nih.gov This demonstrates that a methoxy group on the pyridine ring can act as a leaving group in a nucleophilic substitution reaction.

For the synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-ol, a hypothetical SNAr approach could involve the displacement of a suitable leaving group at the 3-position of a 6-methoxypyridine derivative by a three-carbon nucleophile that either contains a hydroxyl group or a precursor that can be converted to one. However, the electron-donating nature of the methoxy group makes the pyridine ring less susceptible to nucleophilic attack, making this strategy challenging.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type reactions for pyridine functionalization)

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds and other complex molecules. lookchem.comuky.edu The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. illinois.edu

This strategy is highly effective for the functionalization of pyridines. For the synthesis of this compound, a plausible Suzuki-Miyaura coupling approach would involve the reaction of a 3-halo-6-methoxypyridine with a suitable organoboron reagent containing the propan-1-ol side chain. A potential coupling partner would be 3-(dihydroxyboryl)propan-1-ol or a protected version thereof.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction. For the coupling of halo-pyridines, various palladium catalysts and ligands have been developed to enhance reactivity and yield.

| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Product | Yield | Reference |

| Pd(PPh3)4/K2CO3 | 9-benzyl-6-chloropurine | Phenylboronic acid | 9-benzyl-6-phenylpurine | 95% | lookchem.com |

| Pd(OAc)2/SPhos/K3PO4 | 3-chloroindazole | Phenylboronic acid | 3-phenylindazole | High | nih.gov |

| Pd catalyst | 4,6-dichloropyrimidine | p-methoxyphenylboronic acid | 4,6-bis(p-methoxyphenyl)pyrimidine | Good to Excellent | researchgate.net |

The data in the table above illustrates the application of Suzuki-Miyaura cross-coupling reactions for the functionalization of various heterocyclic compounds, which can be analogously applied to the synthesis of this compound.

Construction of the Propanol (B110389) Side Chain

Once the pyridine core is appropriately functionalized, the next critical step is the construction of the propanol side chain. Several methodologies can be employed to achieve this, ranging from the modification of existing functional groups to the direct introduction of the three-carbon unit.

Functional Group Interconversions from Precursors

Functional group interconversion is a common strategy in organic synthesis where one functional group is converted into another. In the synthesis of this compound, a precursor molecule containing a different functional group at the end of the three-carbon side chain can be transformed into the desired primary alcohol.

A common approach is the reduction of a carboxylic acid or an ester. For instance, a 3-(6-methoxypyridin-3-yl)propanoic acid or its corresponding ester can be reduced to the target alcohol. A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and the desired selectivity.

| Precursor Functional Group | Reducing Agent | Product Functional Group |

| Carboxylic Acid | LiAlH4, BH3·THF | Primary Alcohol |

| Ester | LiAlH4, DIBAL-H | Primary Alcohol |

| Aldehyde | NaBH4, LiAlH4 | Primary Alcohol |

| Ketone | NaBH4, LiAlH4 | Secondary Alcohol |

The synthesis of a related compound, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, highlights the use of a propanoic acid side chain on a pyridine ring, which could serve as a precursor for reduction to the corresponding propanol. researchgate.net

Alkyne and Alkene Hydrofunctionalization Routes

Hydrofunctionalization of alkynes and alkenes provides a direct route to introduce the propanol side chain. A particularly useful reaction is the hydroboration-oxidation of a terminal alkene, which results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

This strategy would involve the synthesis of 3-allyl-6-methoxypyridine as a precursor. The subsequent hydroboration-oxidation of this alkene would then produce the desired this compound.

The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), across the double bond. This is followed by an oxidation step, typically using hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This two-step process is highly regioselective for the formation of the terminal alcohol and is stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition). wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

| Alkene Substrate | Reagents | Product | Key Feature |

| 1-Hexene | 1. BH3·THF; 2. H2O2, NaOH | 1-Hexanol | Anti-Markovnikov addition |

| (R)-(+)-Limonene | 1. 9-BBN; 2. H2O2, NaOH | (R)-p-Mentha-6,8-dien-2-ol | Selective hydroboration of terminal alkene |

An efficient flow process for the selective hydroboration and oxidation of different alkenes using 9-borabicyclo[3.3.1]nonane (9-BBN) has been developed, allowing for facile conversion in high productivity. nih.gov

Asymmetric Synthesis and Stereochemical Control

For the synthesis of chiral propanol derivatives, where the hydroxyl group is attached to a stereocenter, asymmetric synthesis methodologies are required to control the stereochemical outcome. While this compound itself is not chiral, related derivatives with substituents on the propanol chain could be.

Asymmetric approaches often involve the use of chiral catalysts, reagents, or auxiliaries to induce stereoselectivity. For the synthesis of chiral alcohols, methods such as asymmetric reduction of ketones, kinetic resolution of racemic alcohols, or asymmetric hydroboration can be employed.

For instance, the synthesis of enantiomerically pure β-amino acids has been achieved from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, demonstrating a method for controlling stereochemistry in a molecule containing a substituted propionic acid structure. orgsyn.org While not a direct synthesis of a chiral alcohol, the principles of stereocontrol could be adapted.

In the context of synthesizing chiral piperidines, chiral phosphoric acids have been used as versatile catalysts in asymmetric aza-Michael reactions, leading to enantioenriched nitrogen heterocycles. whiterose.ac.uk This highlights the use of chiral catalysts to control stereochemistry in reactions involving heterocyclic compounds.

Furthermore, the development of chiral sulfinate esters through asymmetric condensation using pentanidium as an organocatalyst showcases a method for installing sulfur stereogenic centers, which can be applied to a wide range of bioactive alcohols with high stereoselectivity. nih.gov

Total Synthesis Approaches and Pathway Optimization

The total synthesis of this compound is often achieved through a multi-step sequence starting from commercially available pyridine derivatives. A common and efficient strategy involves the initial synthesis of a C-C bond at the 3-position of the pyridine ring, followed by functional group manipulations to yield the desired propanol.

One plausible and widely applicable approach is centered around the palladium-catalyzed Heck reaction. This reaction allows for the coupling of a halo-pyridine with an alkene, providing a versatile method for constructing the carbon skeleton of the side chain. For instance, the synthesis can commence with 5-bromo-2-methoxypyridine, which undergoes a Heck reaction with an acrylic acid ester, such as ethyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. This reaction typically yields the corresponding ethyl cinnamate (B1238496) derivative, ethyl 3-(6-methoxypyridin-3-yl)propenoate.

Subsequent optimization of this pathway involves the catalytic hydrogenation of the propenoate double bond to afford ethyl 3-(6-methoxypyridin-3-yl)propanoate. This step is crucial for obtaining the saturated side chain and is often carried out using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The final step in this synthetic sequence is the reduction of the ester functionality to the primary alcohol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

An alternative pathway could involve the direct use of 3-(6-methoxypyridin-3-yl)propanoic acid as a key intermediate. This carboxylic acid can be esterified to its corresponding ethyl or methyl ester, followed by reduction to the target alcohol as described above. The availability of 3-(6-methoxypyridin-3-yl)propanoic acid as a starting material can significantly shorten the synthetic route.

Table 1: Plausible Total Synthesis Pathway for this compound

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Heck Reaction | 5-Bromo-2-methoxypyridine, Ethyl acrylate, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Ethyl 3-(6-methoxypyridin-3-yl)propenoate |

| 2 | Hydrogenation | H₂, Pd/C, Ethanol | Ethyl 3-(6-methoxypyridin-3-yl)propanoate |

| 3 | Reduction | LiAlH₄, THF | This compound |

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is of significant interest for exploring structure-activity relationships (SAR) in drug discovery. Modifications can be introduced at various positions of the molecule, including the pyridine ring and the propanol side chain.

A powerful strategy for generating a diverse range of analogs involves the use of palladium-catalyzed cross-coupling reactions on a suitably functionalized precursor. For example, a halogenated derivative, such as 3-(6-chloropyridin-3-yl)propan-1-ol, can serve as a versatile platform for introducing a variety of substituents at the 6-position of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose, allowing for the introduction of a wide array of aryl and heteroaryl groups by reacting the chloro-pyridine with the corresponding boronic acids or esters in the presence of a palladium catalyst and a base.

Similarly, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed to introduce nitrogen-based nucleophiles, leading to the synthesis of amino-pyridine analogs. The Sonogashira coupling allows for the introduction of alkyne moieties, which can be further functionalized.

Derivatives can also be synthesized by modifying the hydroxyl group of the propanol side chain. Standard organic transformations such as etherification or esterification can be used to introduce a variety of functional groups. For instance, reacting this compound with an alkyl halide in the presence of a base will yield the corresponding ether derivative.

The synthesis of these analogs allows for a systematic investigation of how different substituents impact the biological activity of the parent molecule, providing valuable insights for the design of more potent and selective therapeutic agents.

Table 2: Synthesis of Structural Analogs via Palladium-Catalyzed Cross-Coupling

| Precursor | Coupling Partner | Reaction Type | Catalyst System | Analog Type |

| 3-(6-Chloropyridin-3-yl)propan-1-ol | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-substituted analogs |

| 3-(6-Chloropyridin-3-yl)propan-1-ol | Amine | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu | 6-Amino-substituted analogs |

| 3-(6-Chloropyridin-3-yl)propan-1-ol | Terminal alkyne | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-substituted analogs |

Comprehensive Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula.

For 3-(6-Methoxypyridin-3-yl)propan-1-ol, the molecular formula is C₉H₁₃NO₂. The theoretical exact mass can be calculated as follows:

Calculated Exact Mass: 167.09463 u

An HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~3000-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1600, ~1480 | C=C and C=N stretch | Aromatic ring (Pyridine) |

| ~1250, ~1030 | C-O stretch | Aryl ether and Alcohol |

The broad absorption band around 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. The peaks in the 3000-2850 cm⁻¹ region correspond to the C-H stretching of the sp³ hybridized carbons of the propyl chain. The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine (B92270) ring. The C-O stretching vibrations for the methoxy (B1213986) ether and the alcohol would be visible in the fingerprint region between 1250 cm⁻¹ and 1030 cm⁻¹. nih.gov

Chromatographic Purification and Purity Assessment Methodologies

The isolation and purification of the target compound, this compound, from a crude reaction mixture are critical steps to ensure its chemical integrity for subsequent analysis and use. Chromatographic techniques are central to this process, primarily employing silica (B1680970) gel column chromatography for purification, followed by methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to assess its purity.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental adsorptive filtration method used for the purification of chemical compounds from mixtures. researchgate.net The principle relies on the differential adsorption of compounds to a polar stationary phase (silica gel) while a less polar mobile phase (eluent) moves through the column. researchgate.net Compounds with higher polarity interact more strongly with the silica gel and thus elute more slowly, whereas less polar compounds travel through the column more quickly. researchgate.net

General Purification Protocol:

Column Preparation: A glass column is typically prepared by inserting a cotton or glass wool plug at the bottom, followed by a thin layer of sand. orgsyn.org The column is then filled with a slurry of silica gel (a common mesh size is 230-400) in a non-polar solvent, such as hexane. hu-berlin.de It is crucial to pack the column uniformly to avoid cracks or air bubbles, which would compromise the separation efficiency. researchgate.net

Sample Loading: The crude product containing this compound is first dissolved in a minimal amount of a suitable solvent, often the same as the initial mobile phase or a slightly more polar one like dichloromethane. orgsyn.org This concentrated solution is carefully added to the top of the silica gel bed. Alternatively, for compounds less soluble in the eluent, a "dry loading" technique can be used, where the crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the column. orgsyn.org

Elution and Fraction Collection: The separation is achieved by passing a solvent system, the eluent, through the column. The polarity of the eluent is a critical parameter. For a moderately polar compound like this compound, a solvent system consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed. wiley-vch.de The process often starts with a low-polarity eluent, and the polarity is gradually increased (gradient elution) to sequentially elute compounds of increasing polarity. orgsyn.orgwiley-vch.de The eluent exiting the column is collected in a series of numbered test tubes or flasks, known as fractions. researchgate.net

Table 1: Illustrative Gradient Elution for Purification

This table outlines a hypothetical solvent gradient for the purification of this compound using silica gel column chromatography.

| Step | Hexane (%) | Ethyl Acetate (B1210297) (%) | Purpose |

| 1 | 90 | 10 | Elution of non-polar impurities |

| 2 | 70 | 30 | Elution of less polar by-products |

| 3 | 50 | 50 | Elution of the target compound |

| 4 | 30 | 70 | Elution of more polar impurities |

Purity Assessment Methodologies

After purification, the purity of the collected fractions must be rigorously assessed.

Thin-Layer Chromatography (TLC):

TLC is an indispensable tool for rapidly monitoring the progress of the column chromatography. hu-berlin.de Aliquots from various fractions are spotted onto a TLC plate coated with silica gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent. The solvent moves up the plate by capillary action, separating the components of each spot. The separated spots are visualized, commonly under UV light (at 254 nm), which is effective for compounds containing aromatic rings like the pyridine moiety in the target molecule. hu-berlin.de

Fractions that show a single spot with the same retention factor (Rƒ) are presumed to contain the pure compound and are combined. researchgate.net This method provides a qualitative assessment of purity and guides the combination of pure fractions before solvent evaporation.

High-Performance Liquid Chromatography (HPLC):

For a more precise and quantitative measure of purity, HPLC is often employed. This technique uses high pressure to pass the mobile phase through a column packed with smaller particles, providing much higher resolution than standard column chromatography. While a specific, validated HPLC method for this compound is not detailed in the provided literature, a standard approach would involve reverse-phase chromatography.

In a typical reverse-phase setup, the sample is injected into a column with a non-polar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used for elution. The components are detected as they exit the column, often by a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance. The result is a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration, allowing for a quantitative purity assessment.

Table 2: Typical Parameters for Purity Analysis by HPLC

This table presents a hypothetical set of conditions for the purity assessment of this compound by reverse-phase HPLC.

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Upon confirmation of purity via these methods, the combined fractions are concentrated under reduced pressure, typically using a rotary evaporator, to remove the solvent and yield the purified this compound. rsc.org The successful application of these chromatographic purification and assessment methodologies is fundamental to obtaining a sample of high purity, which is essential for accurate structural characterization and further research.

Reactivity and Derivatization Chemistry of 3 6 Methoxypyridin 3 Yl Propan 1 Ol

Reactions at the Hydroxyl Group

The primary alcohol moiety is a key site for derivatization, readily undergoing reactions typical of aliphatic alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification

The hydroxyl group of 3-(6-methoxypyridin-3-yl)propan-1-ol can be readily converted to esters and ethers. Esterification is commonly achieved by reaction with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of an acid catalyst or a base to activate the alcohol. For instance, acetylation with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a tertiary amine yields the corresponding acetate (B1210297) ester.

Etherification can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether.

| Precursor Compound | Reagent | Reaction Type | Product |

| This compound | Acetic Anhydride/Pyridine | Esterification | 3-(6-Methoxypyridin-3-yl)propyl acetate |

| This compound | Sodium Hydride, then Methyl Iodide | Etherification | 3-Methoxy-1-(6-methoxypyridin-3-yl)propane |

Oxidation Reactions

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize the alcohol to the corresponding aldehyde, 3-(6-methoxypyridin-3-yl)propanal.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (prepared from potassium dichromate and sulfuric acid), will fully oxidize the primary alcohol to the carboxylic acid, 3-(6-methoxypyridin-3-yl)propanoic acid. Careful control of reaction conditions is necessary to prevent over-oxidation when the aldehyde is the desired product.

| Precursor Compound | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-(6-Methoxypyridin-3-yl)propanal |

| This compound | Potassium Permanganate (KMnO4) | 3-(6-Methoxypyridin-3-yl)propanoic acid |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, allowing for reactions at this site.

Acid-Base Interactions and Salt Formation

The pyridine nitrogen is basic and readily reacts with acids to form pyridinium salts. Treatment of this compound with a strong acid, such as hydrochloric acid (HCl), results in the protonation of the nitrogen atom, yielding the corresponding hydrochloride salt. These salts often exhibit increased water solubility compared to the free base.

N-Oxidation and N-Alkylation Studies

The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting this compound N-oxide exhibits altered electronic properties of the pyridine ring, which can influence its reactivity in subsequent reactions.

Furthermore, the nitrogen atom can act as a nucleophile and undergo N-alkylation with alkyl halides, such as methyl iodide. This reaction leads to the formation of quaternary pyridinium salts.

| Reaction Type | Reagent | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

| N-Alkylation | Methyl Iodide | 3-(1-Methyl-6-methoxypyridin-1-ium-3-yl)propan-1-ol Iodide |

Reactions on the Pyridine Ring System

The pyridine ring of this compound is an aromatic system, but its reactivity towards electrophilic substitution is generally lower than that of benzene. The nitrogen atom deactivates the ring towards electrophilic attack. However, the methoxy (B1213986) group at the 6-position is an electron-donating group, which can activate the ring to some extent and direct incoming electrophiles. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would require forcing conditions and the position of substitution would be influenced by both the nitrogen atom and the methoxy group. Due to the deactivating effect of the pyridine nitrogen, such reactions are less common and often result in a mixture of products or require specific catalytic systems.

Electrophilic and Nucleophilic Substitution Patterns

The reactivity of the 6-methoxypyridine ring in this compound is dictated by the electronic properties of the methoxy group and the nitrogen atom within the aromatic system. The methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org Conversely, the electron-withdrawing nature of the ring nitrogen generally deactivates the pyridine nucleus towards electrophilic attack but facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen. libretexts.orgyoutube.comyoutube.com

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

While less common for electron-rich pyridines, nucleophilic aromatic substitution can occur under specific conditions, especially if a good leaving group is present on the ring. libretexts.orgyoutube.comyoutube.com For this compound itself, direct nucleophilic substitution of a hydrogen atom is unlikely. However, should the pyridine ring be further functionalized with a leaving group such as a halide at the 2- or 4-positions, nucleophilic displacement by various nucleophiles (e.g., amines, alkoxides, thiolates) becomes a viable pathway for introducing additional functionality. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge. libretexts.orgnih.gov

Directed Ortho Metalation (DOM) and Further Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgchem-station.com This technique utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryl- or heteroaryllithium species can then be quenched with a wide variety of electrophiles to introduce new functional groups with high precision. uwindsor.cabaranlab.org

The methoxy group is a well-established and effective DMG. wikipedia.org In the context of this compound, the methoxy group at the C6 position can direct the lithiation to the C5 position of the pyridine ring. The propanol (B110389) side chain, containing a hydroxyl group, would need to be protected prior to the DoM reaction to prevent it from quenching the strong base. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers.

The general procedure for DoM of a protected this compound would involve the following steps:

Protection of the alcohol: The primary alcohol is converted to a suitable protecting group (e.g., O-silyl ether).

Directed ortho Metalation: The protected compound is treated with a strong base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The methoxy group directs the deprotonation to the C5 position.

Electrophilic Quench: The resulting lithiated intermediate is then reacted with an electrophile to introduce a new substituent at the C5 position.

Deprotection: The protecting group on the alcohol is removed to yield the functionalized product.

This methodology allows for the introduction of a wide array of functional groups at the C5 position, as illustrated in the following table:

| Electrophile | Introduced Functional Group |

| D2O | Deuterium (-D) |

| Alkyl halides (R-X) | Alkyl (-R) |

| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl (-C(OH)RR') |

| Carbon dioxide (CO2) | Carboxylic acid (-COOH) |

| Iodine (I2) | Iodo (-I) |

| Disulfides (RSSR) | Thioether (-SR) |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-TMS) |

Exploration of the Methoxy Group Reactivity

The methoxy group in this compound is not merely a directing group for electrophilic substitution and DoM; it can also undergo its own characteristic reactions. The most significant of these is O-demethylation, the cleavage of the methyl-oxygen bond to yield the corresponding pyridone.

This transformation is typically achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr3). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br-) on the methyl group in an SN2 fashion.

The resulting 6-hydroxypyridine derivative exists in equilibrium with its tautomeric form, the 2-pyridone. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. The conversion of the methoxy group to a hydroxyl or pyridone functionality can significantly alter the biological and physical properties of the molecule and provides a handle for further synthetic modifications, such as O-alkylation or N-alkylation.

Synthetic Utility as a Precursor for Complex Molecular Architectures

The chemical versatility of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. nih.govnih.gov Its bifunctional nature allows for sequential or orthogonal functionalization of both the pyridine ring and the propanol side chain.

The pyridine moiety is a common scaffold in many pharmaceutical agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. nih.govresearchgate.net The propanol side chain can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functional groups such as amines or halides, providing a point of attachment for other molecular fragments.

For instance, the alcohol can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a nucleophile to append a new substituent. Alternatively, the alcohol can participate in esterification or etherification reactions. The pyridine ring, after functionalization via methods like DoM, can be used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form carbon-carbon or carbon-heteroatom bonds, leading to the construction of elaborate molecular frameworks. portico.orgwiley-vch.de

The strategic combination of these transformations allows for the use of this compound as a key intermediate in the total synthesis of natural products and the development of novel drug candidates. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool in chemistry and materials science to predict molecular properties and reactivity. DFT calculations for a molecule like 3-(6-Methoxypyridin-3-yl)propan-1-ol would provide fundamental insights into its behavior at an electronic level.

Electronic structure analysis using DFT involves calculating the distribution of electrons within the molecule to understand its stability, reactivity, and properties. Key parameters derived from this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, DFT calculations could map the electron density surface and generate a Molecular Electrostatic Potential (MEP) map. The MEP map would identify the electron-rich and electron-deficient regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. For example, the nitrogen and oxygen atoms would be expected to be electron-rich sites.

Hypothetical Electronic Properties from DFT This table illustrates the type of data that would be generated from a DFT electronic structure analysis of this compound. The values are not based on actual calculations and are for illustrative purposes only.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

DFT is a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov For this compound, these predictions would be invaluable for its characterization.

Vibrational Modes: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending). Each calculated frequency can be assigned to a specific functional group, such as the O-H stretch of the alcohol, C-O stretch of the methoxy (B1213986) group, or aromatic C-H stretches of the pyridine (B92270) ring.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are frequently performed. nih.gov These predicted shifts, when compared to experimental spectra, help in the precise assignment of signals to each atom in the molecule, confirming its connectivity and structure.

Hypothetical Predicted ¹³C NMR Chemical Shifts The following table provides an example of predicted ¹³C NMR chemical shifts for the carbon atoms in this compound. These values are for illustrative purposes to show what DFT results would look like.

| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |

| C (adjacent to OH) | 61.5 |

| C (methoxy) | 54.2 |

| C (pyridine, adjacent to N) | 163.8 |

| C (pyridine, with methoxy) | 110.7 |

| C (pyridine, with propyl) | 138.1 |

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods that use classical physics to model molecular systems. mdpi.com Unlike the electronic-level detail of DFT, these methods are used to study the motion and interaction of atoms over time, making them suitable for larger systems and longer timescales.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces between atoms to simulate their movement. Such simulations could reveal how the molecule interacts with solvents, its dynamic behavior, and its preferred conformations in a solution, providing insights that are complementary to the static picture from DFT. mdpi.com

Conformational Analysis and Energy Landscapes

Any molecule with rotatable single bonds, like the propyl chain in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (low-energy states) and map the potential energy landscape that governs the transitions between them. nih.govnih.gov

By systematically rotating the single bonds and calculating the energy at each step using methods like DFT or MM, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. This analysis would identify the most likely shapes the molecule adopts, which is crucial for understanding its biological activity and physical properties. The results would show, for example, the preferred orientation of the propanol (B110389) side chain relative to the pyridine ring.

Reaction Pathway and Transition State Calculations

Theoretical calculations are instrumental in exploring the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its metabolic pathways.

Using methods like DFT, chemists can model a proposed reaction step-by-step, from reactants to products. researchgate.net A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Such calculations can be used to predict the feasibility of a reaction, understand its mechanism, and explain why certain products are formed over others. For instance, the oxidation of the primary alcohol group could be modeled to understand the energy barriers and intermediates involved.

Potential Academic and Research Applications Beyond Direct Compound Synthesis

Building Block for Advanced Organic Synthesis

Organic building blocks are foundational functionalized molecules used for the bottom-up assembly of more complex molecular architectures. The utility of 3-(6-Methoxypyridin-3-yl)propan-1-ol as such a building block is rooted in the reactivity of its two primary functional groups: the pyridine (B92270) ring and the terminal hydroxyl group.

Pyridine is a fundamental heterocyclic scaffold prevalent in organic chemistry, natural products, and functional materials. nih.gov The direct functionalization of pyridine C-H bonds is a significant area of research, aiming to create complex molecules efficiently. nih.govinnovations-report.comresearchgate.net The presence of the methoxy (B1213986) group on the pyridine ring is not merely a passive substituent; it modulates the electronic properties of the ring. For instance, a methoxy group can tune the basicity of the pyridine nitrogen, which can be strategically exploited in reactions that are otherwise low-yielding. nih.gov This electronic influence can guide the regioselectivity of further substitutions on the pyridine ring.

The primary alcohol on the propanol (B110389) side chain is a versatile functional handle. It can be readily oxidized to form an aldehyde or a carboxylic acid, creating new reactive centers. Alternatively, it can be converted into a good leaving group (e.g., a tosylate or halide), paving the way for nucleophilic substitution reactions to introduce a wide array of other functionalities or to extend the carbon chain.

The combination of these features makes this compound a valuable starting material for synthesizing more elaborate structures, such as those investigated for their biological activity or material properties. chemicalbook.comchemicalbook.com

Precursor for Ligand Design in Catalysis

The design of ligands is central to the development of transition-metal catalysts, which are indispensable tools in modern organic synthesis. Pyridine-containing molecules are frequently employed as chelating ligands due to the ability of the nitrogen atom's lone pair of electrons to coordinate with metal centers. nih.gov

This compound possesses the necessary features to act as a precursor for such ligands. The pyridine nitrogen provides a primary coordination site. The terminal hydroxyl group, upon deprotonation, can serve as a second binding site, allowing the molecule to function as a bidentate 'N,O' ligand. The three-carbon chain provides a flexible linker, enabling the formation of a stable five- or six-membered chelate ring with a metal center.

The design of effective ligands often involves fine-tuning their steric and electronic properties to optimize the catalyst's activity and selectivity. nih.gov The 6-methoxypyridine scaffold of this compound offers a platform for such modifications. The methoxy group itself influences the electron density at the nitrogen atom, and further substitutions on the pyridine ring could be introduced to systematically alter the ligand's properties. This adaptability makes the compound a promising starting point for developing novel catalysts for a range of organic transformations. nih.gov

Scaffold for Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to a core molecular structure that is common to a series of compounds. researchgate.net This core can be systematically decorated with different functional groups to create a library of analogs for biological screening. nih.gov The pyridine ring is one of the most common nitrogen-containing heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance as a "privileged" scaffold. researchgate.net

The this compound structure represents a valuable scaffold for drug discovery. The methoxypyridine core is a key feature in numerous biologically active molecules. For example, researchers have incorporated methoxypyridine motifs into molecules designed as gamma-secretase modulators for potential Alzheimer's disease therapy, finding that this addition improved both the compound's activity and its aqueous solubility. nih.gov The propanol side chain serves as a convenient attachment point for diversification, allowing chemists to explore how different substituents impact the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, involving the systematic modification of a compound's structure to understand how these changes affect its biological activity. drugdesign.org This process helps identify the key molecular features responsible for a drug's efficacy and guides the optimization of lead compounds. acs.org

For this compound, a systematic SAR study would involve creating a series of derivatives by modifying its distinct components. The goal is to correlate these structural changes with changes in biological effect, such as binding affinity to a receptor or inhibition of an enzyme.

Potential Modifications for SAR Studies:

| Structural Component | Potential Modifications | Rationale |

| 6-Methoxy Group | Change to other alkoxy groups (ethoxy, propoxy); convert to a hydroxyl or amino group; remove entirely. | To probe the importance of the size, electronics, and hydrogen-bonding capacity of the substituent at this position. |

| Pyridine Ring | Shift the side chain to a different position (e.g., C-2, C-4); add other substituents (e.g., halogens, alkyl groups). | To determine the optimal spatial arrangement and electronic environment of the aromatic core for target interaction. |

| Propyl Linker | Vary the chain length (ethyl, butyl); introduce rigidity with double bonds or rings. | To assess the ideal distance and flexibility between the pyridine ring and the terminal functional group. |

| Terminal Hydroxyl Group | Oxidize to an aldehyde or carboxylic acid; convert to an ether, ester, or amine. | To explore how changes in polarity, charge, and hydrogen-bonding ability at this position affect activity. |

Such studies, common for pyridine-based scaffolds, are crucial for transforming a preliminary "hit" compound into a potent and selective drug candidate. nih.gov

In Vitro Biological Target Interaction Studies

In vitro studies, conducted in controlled laboratory environments such as test tubes or cell cultures, are essential for characterizing the biological activity of new chemical entities. These assays allow researchers to determine if a compound interacts with a specific biological target, such as an enzyme or receptor, and to quantify the potency of this interaction.

Derivatives of the this compound scaffold would be prime candidates for a wide range of in vitro biological assays. Based on the activities of similar structures, these could include:

Enzyme Inhibition Assays: Many drugs function by inhibiting specific enzymes. Derivatives could be tested against panels of kinases, proteases, or other enzymes relevant to diseases like cancer or inflammation. nih.gov

Receptor Binding Assays: Compounds could be screened for their ability to bind to various cell surface or nuclear receptors, such as G-protein coupled receptors (GPCRs) or nicotinic acetylcholine (B1216132) receptors, for which pyridine derivatives have shown affinity. chemicalbook.com

Cell-Based Assays: The effects of the compounds on whole cells can be measured. This includes assays for cytotoxicity (cell killing), cell proliferation, antiviral activity, or modulation of specific signaling pathways. nih.govnih.gov For instance, various 6-aminopyridine derivatives have been evaluated for their anticonvulsant and antihistaminic properties in preclinical models. nih.govresearchgate.net

Results from these in vitro studies are critical for building a biological profile of the chemical series, confirming its mechanism of action, and prioritizing which compounds should advance to further testing.

Application in Material Science Research

The unique electronic and coordinative properties of pyridine-based molecules also make them attractive for applications in material science. nih.gov Functional pyridines are integral components in the development of organic electronics, coordination polymers, and smart materials.

Research has demonstrated that methoxypyridine derivatives can be used to synthesize luminescent liquid crystals. rsc.org These materials exhibit ordered phases that can be influenced by temperature and electric fields, and their light-emitting properties make them candidates for use in organic light-emitting diodes (OLEDs) and other display technologies. researchgate.net The specific electronic properties of some methoxypyridine derivatives, including their HOMO/LUMO energy levels, indicate their potential as blue-emitting materials. researchgate.net

Furthermore, pyridine derivatives have been successfully used to create functionalized graphene oxides that act as effective corrosion inhibitors for steel. rsc.org The pyridine units help the material adsorb onto the metal surface, forming a protective layer that prevents degradation. Given these precedents, this compound could serve as a monomer or precursor for new functional materials, such as:

Polymers: The hydroxyl group could be used for polymerization reactions (e.g., to form polyesters or polyurethanes), incorporating the functional methoxypyridine unit into the polymer backbone or as a pendant group.

Organic Dyes and Semiconductors: The pyridine core can be chemically modified to create extended π-conjugated systems, which are the basis for many organic electronic materials.

Self-Assembled Monolayers: The compound could be used to modify surfaces, with the hydroxyl group anchoring to a substrate and the pyridine unit imparting specific chemical properties to that surface.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a well-established field, but there is a continuous drive towards greener and more efficient methods. Future research on 3-(6-Methoxypyridin-3-yl)propan-1-ol should focus on developing sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and enhance product purity for various pyridine derivatives. Investigating MAOS for the key coupling and functionalization steps in the synthesis of this compound could lead to more efficient protocols.

Catalytic Approaches: The use of reusable, eco-friendly catalysts, such as activated fly ash or zeolites, presents a promising avenue for the sustainable synthesis of pyridine-containing molecules. Research could focus on identifying suitable catalysts for the specific transformations required to build the target molecule.

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. Designing a convergent one-pot synthesis for this compound would be a significant advancement.

| Synthesis Strategy | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity | Process Chemistry, Green Chemistry |

| Heterogeneous Catalysis | Catalyst reusability, simpler purification, environmentally friendly | Materials Science, Catalysis |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Organic Synthesis, Medicinal Chemistry |

Advanced Spectroscopic Probes and Imaging Techniques

A thorough understanding of the molecular structure and behavior of this compound is crucial for its potential applications. While standard techniques like NMR and Mass Spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights.

Future research could involve:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the compound's three-dimensional arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.

Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) can fully elucidate the proton and carbon environments. Furthermore, studying the compound with chiral solvating agents by NMR could be a powerful tool for determining enantiomeric purity.

Fluorescence Spectroscopy: If the molecule or its derivatives exhibit fluorescence, this property could be exploited to develop fluorescent probes for biological imaging or sensing applications.

Q & A

Basic: What are the most reliable synthetic routes for 3-(6-Methoxypyridin-3-yl)propan-1-ol, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling a pyridine derivative with a propanol chain. A plausible route includes:

- Step 1: Functionalization of 6-methoxypyridine via halogenation (e.g., bromination at the 3-position) to enable nucleophilic substitution .

- Step 2: Grignard reaction or alkylation using a propanol-derived reagent (e.g., 3-bromopropanol) under anhydrous conditions .

- Optimization: Reaction temperature (0–5°C for Grignard), solvent selection (THF or ether), and stoichiometric control (1:1.2 molar ratio of pyridine to alkylating agent) can minimize by-products like di-alkylated species. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 8.3–8.5 ppm (pyridine H-2 and H-4), δ 3.8–4.0 ppm (methoxy -OCH₃), and δ 1.7–1.9 ppm (propanol -CH₂-) confirm connectivity .

- ¹³C NMR: Signals for pyridine carbons (120–150 ppm) and methoxy carbons (~55 ppm) validate substitution patterns.

- Mass Spectrometry (MS): ESI-MS in positive mode shows [M+H]⁺ at m/z 182.2 (calculated for C₉H₁₃NO₂) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy or methyl groups) on the pyridine ring influence the compound’s biological activity?

Methodological Answer:

Comparative studies using analogs (e.g., 3-(5-ethoxy-pyridin-3-yl)-propan-1-ol and 3-(6-Methylpyridin-3-yl)propan-1-amine ) reveal:

- Methoxy Group (-OCH₃): Enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Ethoxy vs. Methoxy: Ethoxy increases steric bulk, reducing binding affinity to cytochrome P450 enzymes by ~20% in kinetic studies .

- Methyl Group (-CH₃): Lowers polarity, decreasing solubility but increasing neuroactivity in in vitro models .

Experimental Design: Parallel synthesis of analogs followed by bioactivity screening (e.g., MIC for antimicrobial activity) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with target interactions .

Advanced: What crystallographic strategies are recommended for resolving the 3D structure of this compound?

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Crystals grown via vapor diffusion (e.g., PEG 4000/ethanol) .

- Structure Solution: Employ SHELXT for direct methods or SHELXD for charge-flipping if heavy atoms (e.g., Se) are introduced via derivatization .

- Refinement: SHELXL for anisotropic refinement of non-H atoms. Hydrogen bonding between the hydroxyl group and pyridine N (2.8–3.0 Å) stabilizes the conformation .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source Analysis: Cross-validate assay conditions (e.g., cell line viability, solvent/DMSO concentration) . For example, discrepancies in IC₅₀ values may arise from varying DMSO concentrations (>1% reduces activity by 30% ).

- Reproducibility: Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-Analysis: Use tools like RevMan to statistically pool data from multiple studies, adjusting for covariates (e.g., pH, temperature) .

Advanced: What computational modeling approaches are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate logP (1.8–2.2), bioavailability (70–80%), and CYP450 inhibition (CYP3A4 IC₅₀ ≈ 15 µM) .

- Molecular Dynamics (MD): GROMACS simulations (AMBER force field) to study membrane permeation (e.g., POPC lipid bilayer) over 100 ns trajectories .

- Docking: Glide (Schrödinger) for binding mode prediction at targets (e.g., kinase enzymes). Methoxy groups form hydrogen bonds with catalytic lysine residues (ΔG ≈ -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.